molecular formula C15H10ClNO3 B5775519 5-Chloro-2-(2-methoxyphenyl)isoindole-1,3-dione

5-Chloro-2-(2-methoxyphenyl)isoindole-1,3-dione

Cat. No.: B5775519
M. Wt: 287.70 g/mol
InChI Key: IFXXRFTYUMPCEA-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methoxyphenyl)isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-Chloro-2-(2-methoxyphenyl)isoindole-1,3-dione typically involves the reaction of 5-chloro-2-methoxyaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the isoindole-1,3-dione ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(2-methoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(2-methoxyphenyl)isoindole-1,3-dione include other isoindole derivatives, such as:

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-(2-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXXRFTYUMPCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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